Rink Amide MBHA resin

Catalog No.
S8123105
CAS No.
351002-83-0
M.F
C47H44N2O6
M. Wt
732.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rink Amide MBHA resin

CAS Number

351002-83-0

Product Name

Rink Amide MBHA resin

IUPAC Name

9H-fluoren-9-ylmethyl N-[[4-[2-[bis(4-methylphenyl)methylamino]-2-oxoethoxy]phenyl]-(2,4-dimethoxyphenyl)methyl]carbamate

Molecular Formula

C47H44N2O6

Molecular Weight

732.9 g/mol

InChI

InChI=1S/C47H44N2O6/c1-30-13-17-32(18-14-30)45(33-19-15-31(2)16-20-33)48-44(50)29-54-35-23-21-34(22-24-35)46(41-26-25-36(52-3)27-43(41)53-4)49-47(51)55-28-42-39-11-7-5-9-37(39)38-10-6-8-12-40(38)42/h5-27,42,45-46H,28-29H2,1-4H3,(H,48,50)(H,49,51)

InChI Key

JDDWRLPTKIOUOF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)NC(=O)COC3=CC=C(C=C3)C(C4=C(C=C(C=C4)OC)OC)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)NC(=O)COC3=CC=C(C=C3)C(C4=C(C=C(C=C4)OC)OC)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Rink Amide MBHA resin is a specialized solid-phase support used in peptide synthesis, particularly for the preparation of peptide amides. It features a benzhydrylamine linker connected to the resin through an electron-withdrawing acetamido spacer, making it less sensitive to acidic conditions compared to traditional Rink Amide resin. This property allows for more robust peptide synthesis processes, as it can withstand harsher cleavage conditions without compromising the integrity of the resin or the peptides being synthesized .

The resin is characterized by its mesh size of 100-200 and a substitution capacity ranging from 0.3 to 1.0 millimoles per gram. This makes it suitable for a variety of applications in peptide chemistry, especially in solid-phase peptide synthesis methodologies where the final product often requires cleavage under acidic conditions .

Involving Rink Amide MBHA resin occur during solid-phase peptide synthesis. The process typically involves:

  • Amino Acid Coupling: The Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acids are coupled to the resin-bound growing peptide chain under neutral conditions.
  • Fmoc Deprotection: The Fmoc group is removed using a basic solution, allowing the amine group of the next amino acid to react.
  • Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid and dichloromethane, often enhanced with scavengers to improve yield and purity .

These reactions are designed to optimize the synthesis of peptides with C-terminal amides, which are crucial for maintaining stability during subsequent biological evaluations.

The synthesis of Rink Amide MBHA resin involves several key steps:

  • Preparation of the Linker: The benzhydrylamine linker is modified and attached to an acetamido spacer.
  • Attachment to Solid Support: This linker is then covalently bonded to a solid support material (typically polystyrene or similar polymers).
  • Final Resin Formation: The completed structure is washed and dried to yield the final Rink Amide MBHA resin ready for use in peptide synthesis .

This method ensures that the resin maintains its structural integrity while being functional for peptide coupling reactions.

Rink Amide MBHA resin is primarily used in:

  • Solid-Phase Peptide Synthesis: It is particularly advantageous for synthesizing peptides with amide functionalities at their C-terminus.
  • Peptide Library Construction: Researchers utilize this resin for generating diverse libraries of peptides for screening purposes in drug discovery.
  • Chemical Biology Studies: The synthesized peptides can be employed in various biochemical assays and studies to explore protein interactions and functions .

Interaction studies involving peptides synthesized on Rink Amide MBHA resin typically focus on:

  • Binding Affinity Assessments: Evaluating how well synthesized peptides bind to target proteins or receptors.
  • Functional Assays: Investigating the biological activity of these peptides in cellular or biochemical contexts.
  • Structure-Activity Relationship Studies: Analyzing how variations in peptide structure influence their biological effects and interactions .

These studies are crucial for understanding the potential therapeutic applications of the synthesized peptides.

Rink Amide MBHA resin shares similarities with other resins used in peptide synthesis but has distinct characteristics that set it apart:

Compound NameKey FeaturesUnique Aspects
Rink Amide ResinCommonly used for amide synthesis; easily cleaved by TFAMore acid-sensitive than MBHA resin
MBHA ResinDoes not feature Fmoc protection; more difficult cleavageLess versatile than Rink Amide resins
Wang ResinUtilized for carboxylic acid derivatives; stable under TFAPrimarily focuses on acid derivatives
Aminomethyl ResinSuitable for various coupling reactions; stable under TFALess specific for amide production

Rink Amide MBHA resin's unique combination of stability under acidic conditions and suitability for synthesizing C-terminal amides makes it particularly valuable in peptide chemistry compared to these other resins .

XLogP3

9.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

732.31993713 g/mol

Monoisotopic Mass

732.31993713 g/mol

Heavy Atom Count

55

Dates

Modify: 2023-11-23

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